3,5-Di-tert-butyl-4-methoxyphenylphosphine CAS number 1173023-24-9
3,5-Di-tert-butyl-4-methoxyphenylphosphine CAS number 1173023-24-9
An In-depth Technical Guide to 3,5-Di-tert-butyl-4-methoxyphenylphosphine Ligands in Modern Catalysis
Foreword: The Architectonics of a Modern Phosphine Ligand
In the landscape of transition-metal catalysis, the ancillary ligand is not merely a spectator but an active architect of reactivity and selectivity. The evolution of cross-coupling chemistry, a cornerstone of modern drug development and materials science, is inextricably linked to the rational design of phosphine ligands. Among the pantheon of these crucial molecules, electron-rich and sterically demanding phosphines have emerged as true game-changers, enabling transformations previously deemed impossible.
This guide provides an in-depth technical overview of a noteworthy member of this class: Bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphine (DTBMPP) , CAS Number 1173023-24-9. While the formal IUPAC name specifies a diarylphosphine, for the purpose of this guide, we will focus on this commercially available and catalytically relevant diarylphosphine, which embodies the key structural motifs of the user's topic. We will dissect its structural rationale, explore its synthesis, and illuminate its application in catalytic processes that are fundamental to the research and development professional. This document moves beyond a simple recitation of facts to explain the causality behind its efficacy, providing field-proven insights for its strategic deployment in the laboratory.
Physicochemical and Structural Characteristics
DTBMPP is a white solid at room temperature. Its molecular architecture is purposefully designed to impart specific, highly desirable characteristics to a catalytic metal center.
| Property | Value | Source |
| CAS Number | 1173023-24-9 | [1] |
| Molecular Formula | C₃₀H₄₇O₂P | [1] |
| Molecular Weight | 470.67 g/mol | [1] |
| Appearance | Solid | [1] |
| Melting Point | 114-119 °C | - |
| Functional Group | Tertiary Phosphine | [1] |
The Synergy of Steric and Electronic Properties
The efficacy of DTBMPP in catalysis stems from a finely tuned balance of steric bulk and electron-donating ability. These two features are not independent but work in concert to influence the key elementary steps of a catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[2][3]
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Steric Hindrance: The two tert-butyl groups at the ortho- and meta-positions of each phenyl ring create a sterically congested environment around the phosphorus atom. This bulk is critical for:
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Promoting Monoligation: It favors the formation of highly reactive 14-electron, monoligated L-Pd(0) species, which are often the active catalysts in cross-coupling reactions.[4]
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Facilitating Reductive Elimination: The steric clash between the bulky aryl groups encourages the final bond-forming reductive elimination step, accelerating catalyst turnover.[5]
-
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Electronic Nature: The methoxy group (-OCH₃) at the para-position is a strong electron-donating group. This feature:
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Increases Electron Density: It enhances the electron density on the phosphorus atom, making the ligand a stronger σ-donor. This increased electron density is then transferred to the palladium center.
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Accelerating Oxidative Addition: An electron-rich palladium center is more nucleophilic and thus more readily undergoes the initial, often rate-limiting, oxidative addition step with aryl halides, particularly the less reactive aryl chlorides.[6]
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Caption: Key structural features of DTBMPP and their catalytic consequences.
Synthesis of Bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphine
Commercially available phosphines can be costly, and an in-house synthesis may be desirable. While a specific literature preparation for DTBMPP is not prominently documented, a reliable synthesis can be proposed based on well-established methodologies for preparing analogous triarylphosphines. The most common and robust approach involves a two-step sequence: preparation of the corresponding phosphine oxide, followed by its reduction.
Proposed Synthesis Workflow
Caption: Proposed two-step synthetic route to DTBMPP.
Step-by-Step Experimental Protocol (Proposed)
This protocol is based on established procedures for the synthesis of similar diarylphosphine oxides and their subsequent reduction.[8][9]
Part A: Synthesis of Bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphine Oxide
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Grignard Reagent Formation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add magnesium turnings (1.1 eq). Add a solution of 1-bromo-3,5-di-tert-butyl-4-methoxybenzene (2.0 eq) in anhydrous tetrahydrofuran (THF) dropwise. Gentle heating or the addition of an iodine crystal may be required to initiate the reaction. Once initiated, maintain a gentle reflux until the magnesium is consumed. Cool the resulting Grignard reagent to 0 °C.
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Phosphorylation: To the cooled Grignard solution, add a solution of phosphorus oxychloride (POCl₃, 1.0 eq) in anhydrous THF dropwise, maintaining the temperature at 0 °C.
-
Workup: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours. Cool the reaction to 0 °C and quench carefully by the slow, dropwise addition of a saturated aqueous ammonium chloride solution.
-
Extraction and Purification: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude phosphine oxide can be purified by column chromatography on silica gel or by recrystallization.
Part B: Reduction to Bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphine (DTBMPP)
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Reaction Setup: In a flame-dried, Schlenk flask under an inert atmosphere, dissolve the purified phosphine oxide (1.0 eq) in anhydrous toluene.
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Reduction: To this solution, add triethylamine (Et₃N, 5.0 eq). Cool the mixture to 0 °C and add trichlorosilane (HSiCl₃, 3.0 eq) dropwise.
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Reaction Monitoring: Allow the reaction to warm to room temperature and then heat to 80-100 °C. Monitor the reaction progress by TLC or ³¹P NMR spectroscopy until the starting material is consumed.
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Workup and Isolation: Cool the reaction mixture to room temperature and quench by carefully pouring it over an ice-cold aqueous sodium hydroxide solution (e.g., 2 M). Extract the product with toluene or diethyl ether. Combine the organic layers, wash with water and brine, and dry over anhydrous Na₂SO₄.
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Purification: After filtering and removing the solvent in vacuo, the resulting solid DTBMPP should be purified by recrystallization from a suitable solvent system (e.g., ethanol or isopropanol) under an inert atmosphere to yield the final product.
Applications in Drug Development and Catalysis
DTBMPP is a powerful ligand for palladium-catalyzed cross-coupling reactions that are central to the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).[1][10] Its steric and electronic profile makes it particularly suitable for challenging substrates, such as electron-rich or sterically hindered aryl chlorides and heteroaryl halides.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is one of the most widely used methods for constructing biaryl and heteroaryl-aryl scaffolds, which are privileged structures in medicinal chemistry.[2][11] Catalysts employing bulky, electron-rich phosphines like DTBMPP have enabled the use of inexpensive and readily available aryl chlorides as substrates, often under mild conditions.[12][13]
Generalized Catalytic Cycle:
Caption: Key steps in the Buchwald-Hartwig amination reaction.
Representative Protocol: Palladium-Catalyzed Amination of an Aryl Chloride
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Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the palladium precursor (e.g., Pd₂(dba)₃, 1 mol%), DTBMPP (2.5 mol%), and the base (e.g., sodium tert-butoxide, NaOtBu, 1.4 eq).
-
Reagent Addition: Evacuate and backfill the tube with an inert gas (Argon or Nitrogen). Add the aryl chloride (1.0 eq), the amine (1.2 eq), and the solvent (e.g., anhydrous toluene).
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Reaction: Seal the tube and place it in a preheated oil bath at the desired temperature (e.g., 100 °C). Stir for the required time (typically 4-24 hours).
-
Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired aryl amine.
Conclusion and Outlook
Bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphine (DTBMPP) is a quintessential example of a modern, rationally designed phosphine ligand. The strategic placement of sterically demanding tert-butyl groups and an electron-donating methoxy group creates a powerful tool for chemists engaged in the synthesis of complex molecules. Its ability to promote the formation of highly active, monoligated palladium catalysts allows for the efficient coupling of challenging substrates, such as aryl chlorides, under mild conditions. For researchers and drug development professionals, ligands of this class are indispensable for building the C-C and C-N bonds that form the backbone of countless pharmaceutical agents. As the demand for more efficient, selective, and sustainable chemical syntheses grows, the principles embodied in the design of DTBMPP will continue to guide the development of the next generation of catalysts.
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